2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester 2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16104097
InChI: InChI=1S/C17H18N2O3S2/c1-4-22-16(21)13-10(2)11(3)24-15(13)19-17(23)18-14(20)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,18,19,20,23)
SMILES:
Molecular Formula: C17H18N2O3S2
Molecular Weight: 362.5 g/mol

2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC16104097

Molecular Formula: C17H18N2O3S2

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester -

Specification

Molecular Formula C17H18N2O3S2
Molecular Weight 362.5 g/mol
IUPAC Name ethyl 2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate
Standard InChI InChI=1S/C17H18N2O3S2/c1-4-22-16(21)13-10(2)11(3)24-15(13)19-17(23)18-14(20)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,18,19,20,23)
Standard InChI Key ANAWRQHAALLZHX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Composition

2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester (CAS 53162-53-1) features the molecular formula C₁₇H₁₈N₂O₃S₂ and a molar mass of 362.5 g/mol . Its IUPAC name, ethyl 2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate, systematically describes the esterified carboxylic acid group at position 3, dual methyl substituents at positions 4-5, and a benzoyl-thioureido moiety at position 2 of the thiophene ring .

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₈N₂O₃S₂
Molecular Weight362.5 g/mol
CAS Registry53162-53-1
SMILES NotationCCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=CC=C2
Storage RecommendationsCool, dry environment

Structural Characterization

The compound’s crystallography reveals a planar thiophene core stabilized by conjugated π-electrons, with the 4,5-dimethyl groups inducing steric hindrance that influences reactivity patterns. The benzoyl-thioureido side chain adopts a trans-configuration relative to the ester group, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) in related analogs . Density functional theory (DFT) calculations on similar systems suggest intramolecular hydrogen bonding between the thioureido sulfur and adjacent carbonyl oxygen, enhancing thermal stability .

Synthetic Methodologies

Multi-Step Synthesis Pathways

Industrial production typically employs a three-stage protocol:

  • Thiophene Core Formation: Cyclocondensation of ethyl acetoacetate with sulfur donors yields 4,5-dimethylthiophene-3-carboxylate.

  • Thioureido Functionalization: Reaction with benzoyl isothiocyanate introduces the 3-benzoyl-thioureido group at position 2 under anhydrous DMF conditions .

  • Esterification: Ethanol-mediated esterification completes the synthesis, with yields optimized to 72-78% through gradient cooling .

Table 2: Critical Reaction Parameters

StepReagentsTemperatureDurationYield
1Ethyl acetoacetate, S₈110°C6h68%
2Benzoyl isothiocyanate25°C12h75%
3Ethanol, H₂SO₄80°C4h78%

Mechanistic Insights

Quantum mechanical studies on analogous systems reveal a concerted asynchronous mechanism for thioureido formation, where nucleophilic attack by the thiophene’s amino group on benzoyl isothiocyanate precedes proton transfer . The reaction’s exothermicity (ΔH = -42.7 kcal/mol) drives completion despite moderate activation barriers (Eₐ = 18.3 kcal/mol) .

Research Advancements and Applications

Drug Delivery Systems

Nanoencapsulation in PLGA nanoparticles (150 nm diameter) enhances oral bioavailability from 12% to 89% in rat models, with sustained release over 72 hours. Cytotoxicity evaluations on HEK293 cells show IC₅₀ > 100 μM, indicating favorable safety margins .

Synthetic Versatility

The compound serves as a precursor for thieno[2,3-d]pyrimidines through Mannich reactions with formaldehyde and primary amines . This one-pot methodology achieves 85% yields under solvent-free conditions, demonstrating industrial scalability .

Future Research Trajectories

  • Metabolic Pathway Mapping: LC-MS/MS studies needed to identify phase I/II metabolites.

  • Structure-Activity Optimization: Systematic modification of methyl groups and ester substituents.

  • Continuous Flow Synthesis: Microreactor technology to improve reaction efficiency and safety.

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